Acute Systemic Toxicity (LD50) in Murine Models
Formyl-leurosine exhibits significantly lower acute toxicity than vincristine or vinblastine when administered intraperitoneally to mice. The LD50 of formyl-leurosine is 28.8 mg/kg, compared to 3 mg/kg for vincristine and 3.12 mg/kg for vinblastine [1]. This represents a 9.6-fold increase in lethal dose relative to vincristine and a 9.2-fold increase relative to vinblastine, suggesting a substantially wider therapeutic margin.
| Evidence Dimension | LD50 (acute systemic toxicity) |
|---|---|
| Target Compound Data | 28.8 mg/kg |
| Comparator Or Baseline | Vincristine: 3 mg/kg; Vinblastine: 3.12 mg/kg |
| Quantified Difference | 9.6× higher than vincristine; 9.2× higher than vinblastine |
| Conditions | Intraperitoneal injection in mice; endpoint mortality |
Why This Matters
A higher LD50 indicates a wider therapeutic window, making formyl-leurosine a preferred candidate for applications where minimizing acute systemic toxicity is paramount, such as in vivo efficacy studies or formulation development.
- [1] Richter Gedeon Vegyeszeti Gyar Rt. US Patent 4,279,916. Method of treatment using new leurosine derivatives. July 21, 1981. View Source
